4-sec-Butylaniline

概要

説明

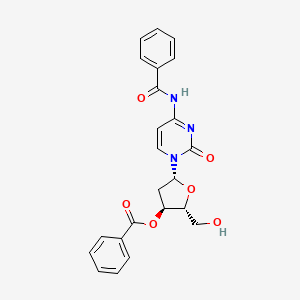

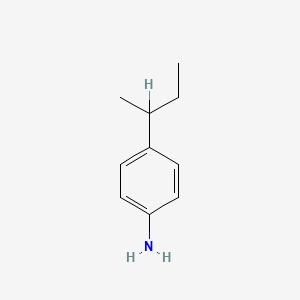

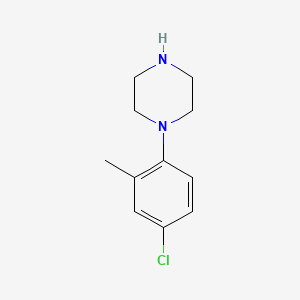

4-sec-Butylaniline is a chemical compound with the formula C10H15N . It is also known by other names such as p-sec-Butylaniline, Benzenamine, 4-(1-methylpropyl)-, 4-Amino-sec-butylbenzene, and Aniline, p-sec-butyl- .

Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI isInChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3 . Physical And Chemical Properties Analysis

This compound has a molecular weight of 149.2328 . It has a density of 0.9±0.1 g/cm3, a boiling point of 244.2±9.0 °C at 760 mmHg, and a flash point of 107.8±0.0 °C . The compound has a refractive index of 1.535 .科学的研究の応用

Mutagenicity Assessment

4-sec-Butylaniline has been evaluated for its mutagenic potential through in vivo micronucleus tests. These studies, conducted on male ICR mice, demonstrated that this compound can induce genetic effects in bone marrow cells, leading to a significant increase in micronuclei frequencies, suggesting its mutagenic potential. This research underpins the classification of chemicals according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) and underscores the health hazards posed to workers in industries using such chemicals (S. Kim, Seo-ho Shin, Hyun-ock Kim, & Kyung-Taek Rim, 2019).

Material Synthesis and Characterization

The compound has been utilized in the synthesis of novel materials, such as poly [(±)‐2‐(sec‐butyl) aniline], a chiral bulky substituted polyaniline derivative. The research explores the effect of initiators and oxidants on the morphology of this polymer, highlighting its potential applications in advanced technologies. This study contributes to the understanding of nano and microsphere synthesis and the role of specific chemical compounds in determining the morphology and properties of synthesized materials (Fahimeh Movahedifar & A. R. Modarresi-Alam, 2016).

Environmental Applications

In environmental science, this compound-modified attapulgite has been developed for the pre-concentration of bisphenol A in trace quantities. This innovative material demonstrates high affinity and maximum adsorption capabilities for bisphenol A, showcasing its potential in enhancing the analysis and removal of environmental contaminants. Such research is vital for developing new materials and methods for environmental monitoring and remediation (Ganghui Chu, W. Cai, & X. Shao, 2015).

Liquid Crystal Research

This compound is also significant in the field of liquid crystal research. Studies have investigated the liquid-crystalline phases of 4-methoxybenzylidene-4′-n-butylaniline, revealing the existence of multiple new phases under specific conditions. Such research contributes to the fundamental understanding of liquid crystals and their applications in display technologies and other areas (G. Pépy, R. Fouret, M. More, & L. Rosta, 1989).

Recovery of Precious Metals

Another application involves the recovery of precious metals, such as Rhodium(III), from solutions. This compound-impregnated resins have been developed for this purpose, showcasing the potential of such compounds in the field of material recovery and recycling. This research is crucial for the sustainable use and recovery of valuable resources (Kazuya Matsumoto, S. Ohno, Yukinori Hata, Yuto Sezaki, & M. Jikei, 2020).

Safety and Hazards

4-sec-Butylaniline is toxic by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and is harmful to aquatic life with long-lasting effects . Safety measures include avoiding breathing the dust/fume/gas/mist/vapours/spray, using only outdoors or in a well-ventilated area, and avoiding release to the environment .

作用機序

Target of Action

4-sec-Butylaniline, also known as 4-(sec-butyl)aniline, is a chemical compound with the molecular formula C10H15N It is known to be a useful reagent in the preparation of [dimethyl (dioxo)purinyl]alkanecarboxamides , which are multifunctional TRPA1 antagonists and PDE4/7 inhibitors . These targets play a crucial role in the treatment of pain .

Mode of Action

Given its use in the synthesis of trpa1 antagonists and pde4/7 inhibitors , it can be inferred that it may interact with these targets to exert its effects. TRPA1 antagonists block the action of TRPA1, a receptor involved in pain and inflammation, while PDE4/7 inhibitors prevent the breakdown of cyclic AMP, a molecule that regulates various cellular processes.

Biochemical Pathways

Considering its role in the synthesis of trpa1 antagonists and pde4/7 inhibitors , it can be speculated that it may influence pathways related to pain perception and inflammation, as well as those involving the regulation of cyclic AMP levels.

Result of Action

Given its role in the synthesis of compounds that act as trpa1 antagonists and pde4/7 inhibitors , it can be inferred that it may contribute to the alleviation of pain and modulation of inflammatory responses.

生化学分析

Biochemical Properties

4-sec-Butylaniline plays a role in biochemical reactions as a reagent and intermediate. It interacts with various enzymes and proteins, influencing their activity. For instance, this compound is known to act as a substrate for certain cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The interaction with these enzymes often involves the hydroxylation of the butyl group, leading to the formation of more polar metabolites that can be more easily excreted from the body .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in detoxification processes, such as those encoding for glutathione S-transferases . These changes can alter cellular metabolism and the overall function of the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the binding to and inhibition of specific enzymes. For instance, this compound can inhibit the activity of monoamine oxidase, an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . This inhibition can lead to increased levels of these neurotransmitters in the brain, potentially affecting mood and behavior. Additionally, this compound can interact with nuclear receptors, leading to changes in gene expression and subsequent cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and air . This degradation can lead to the formation of by-products that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can cause changes in cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal effects on the organism, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound have been associated with liver toxicity in animal studies . Additionally, threshold effects have been observed, where a certain dose is required to elicit a measurable biological response. These studies are crucial for determining safe exposure levels and understanding the potential risks associated with this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to its biotransformation and detoxification. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can then undergo further conjugation reactions, such as glucuronidation or sulfation . These reactions increase the solubility of the metabolites, facilitating their excretion from the body. The involvement of this compound in these pathways can affect metabolic flux and the levels of various metabolites in the body.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its localization within specific cellular compartments . For example, this compound can bind to albumin in the blood, which helps in its distribution throughout the body. Its localization and accumulation in tissues can influence its biological activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It has been observed to localize in the endoplasmic reticulum, where it can interact with enzymes involved in its metabolism . Additionally, this compound can undergo post-translational modifications that direct it to specific organelles, such as mitochondria or lysosomes. These modifications can influence its stability, activity, and interactions with other biomolecules.

特性

IUPAC Name |

4-butan-2-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-3-8(2)9-4-6-10(11)7-5-9/h4-8H,3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVVVQTNTLIAISI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00865535 | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-11-1 | |

| Record name | 4-(1-Methylpropyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030273111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenamine, 4-(1-methylpropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00865535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-sec-butylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.539 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 4-sec-Butylaniline react with dimethyl 2,3,6-trihydroxypentafulvene-1,4-dicarboxylate?

A1: The research indicates that, similar to other primary aromatic amines, this compound reacts with dimethyl 2,3,6-trihydroxypentafulvene-1,4-dicarboxylate to yield a 6-aminopentafulvene derivative. [] This occurs through a nucleophilic substitution reaction where the amine group of this compound replaces the hydroxyl group at the C6 position of the pentafulvene ring. [] Unlike primary alkyl or cycloalkylamines, ring expansion to form a terephthalate derivative is not observed with this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Phenyl-3-thioxohexahydro-1H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1345515.png)

![7-Hydroxy-5-methyl-2-methylthio-s-triazolo[1,5-a]pyrimidine](/img/structure/B1345523.png)